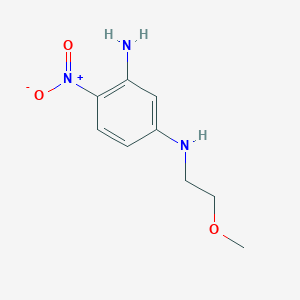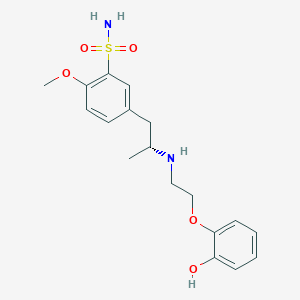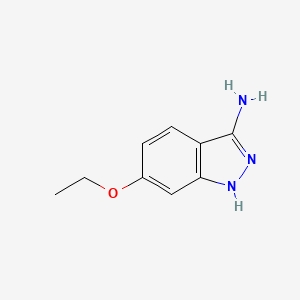
Methyl 5-aza-2-oxindole-6-carboxylate
Vue d'ensemble
Description
“Methyl 5-aza-2-oxindole-6-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . Its IUPAC name is methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5-aza-2-oxindole-6-carboxylate” is 1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2-4,11-12H,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
DNA Methylation and Cellular Differentiation
Methyl 5-aza-2-oxindole-6-carboxylate, as part of the family of cytidine analogs like 5-azacytidine (5-aza-CR), plays a crucial role in influencing DNA methylation. Jones and Taylor (1980) found that 5-aza-CR induced significant changes in the differentiated state of cultured mouse embryo cells and inhibited the methylation of newly synthesized DNA. This suggests a potential application in studying cellular differentiation and DNA modification processes (Jones & Taylor, 1980).
Chemical Transformations and Synthesis
Irikawa et al. (1989) conducted a study on Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a compound closely related to Methyl 5-aza-2-oxindole-6-carboxylate, exploring its reaction with N-Bromosuccinimide. This research highlights the utility of these compounds in chemical synthesis, particularly in the formation of novel brominated compounds (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Biological Activity and Anti-Inflammatory Applications
Ri-gang (2007) synthesized derivatives of 5-methyl-2-oxindole-1-carboxamide, related to Methyl 5-aza-2-oxindole-6-carboxylate, and assessed their anti-inflammatory activity. These compounds showed marked anti-inflammatory activity, suggesting potential therapeutic applications (Ri-gang, 2007).
Application in DNA Demethylation Studies
Jüttermann, Li, and Jaenisch (1994) explored the toxicity of 5-aza-2'-deoxycytidine, a similar analog, in mammalian cells, primarily mediated by the covalent trapping of DNA methyltransferase. This finding is significant for understanding the mechanisms of DNA demethylation and its applications in cancer therapy and genetic studies (Jüttermann, Li, & Jaenisch, 1994).
Chemopreventive Effects in Lung Cancer Models
Lantry et al. (1999) demonstrated that 5-aza-dC, a close derivative, exhibits chemopreventive effects in a primary mouse lung tumor model. This points to the potential application of Methyl 5-aza-2-oxindole-6-carboxylate and its derivatives in cancer prevention research, particularly in lung cancer (Lantry, Zhang, Crist, Wang, Kelloff, Lubet, & You, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPDQPTGVJARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aza-2-oxindole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)